LogP Differentiation and Library Design Impact
The target compound exhibits a computed LogP of 1.81 , which is 0.23 log units higher than the LogP of 1.59 for the 5-methyl analog (CAS 75341-23-0) . This difference, while modest, reflects the replacement of a methyl group with an ethoxymethyl ether, introducing an additional oxygen atom and two extra methylene units that collectively increase lipophilicity and hydrogen-bond acceptor capacity. In lead optimization, a ΔLogP of ~0.2 can shift oral absorption or blood-brain barrier penetration predictions and alter compound ranking within screening libraries [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.81 (Chemscene computational chemistry data) |
| Comparator Or Baseline | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS 75341-23-0): LogP = 1.59 (Chemsrc data) |
| Quantified Difference | ΔLogP = +0.22 (target compound more lipophilic) |
| Conditions | Computed LogP values from vendor databases; consistent computational methodology not cross-validated between sources |
Why This Matters
A 0.22 LogP increment can influence compound solubility, permeability, and protein binding, making the target compound a meaningfully different tool for SAR exploration compared to the simpler 5-methyl analog.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098. View Source
